
2-Methyldodecan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyldodecan-4-one is an organic compound with the molecular formula C13H26O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyldodecan-4-one can be synthesized through several methods. One common approach involves the alkylation of dodecanone with a methylating agent under basic conditions. Another method includes the oxidation of 2-methyldodecan-4-ol using oxidizing agents like chromium trioxide or potassium permanganate.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can facilitate the hydrogenation of precursor compounds to form the desired ketone.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyldodecan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions, forming derivatives like oximes and hydrazones.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydroxylamine, hydrazine.
Major Products Formed:
Oxidation: 2-Methyldodecanoic acid.
Reduction: 2-Methyldodecan-4-ol.
Substitution: this compound oxime, this compound hydrazone.
Applications De Recherche Scientifique
2-Methyldodecan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 2-Methyldodecan-4-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
2-Methyldodecan-1-ol: An alcohol with similar carbon chain length but different functional group.
2-Methyldodecane: A hydrocarbon with a similar structure but lacking the carbonyl group.
4-Dodecanone: A ketone with a similar structure but without the methyl substitution.
Uniqueness: 2-Methyldodecan-4-one is unique due to its specific carbonyl group position and methyl substitution, which confer distinct chemical and physical properties. These structural features influence its reactivity and applications, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
61548-99-0 |
|---|---|
Formule moléculaire |
C13H26O |
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
2-methyldodecan-4-one |
InChI |
InChI=1S/C13H26O/c1-4-5-6-7-8-9-10-13(14)11-12(2)3/h12H,4-11H2,1-3H3 |
Clé InChI |
KRYYERQBFNLFGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol](/img/structure/B14583623.png)
![4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14583628.png)
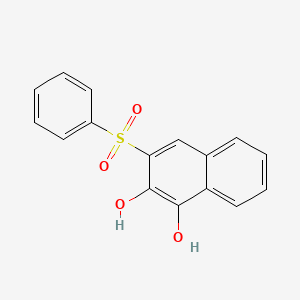

![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)
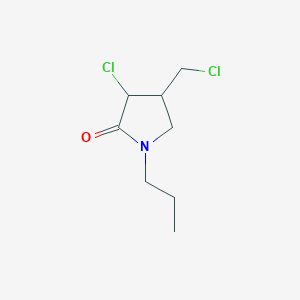
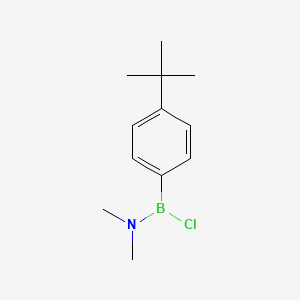
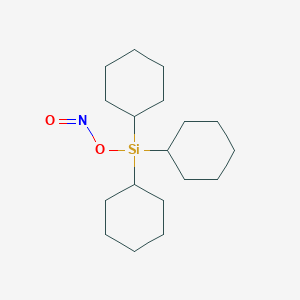
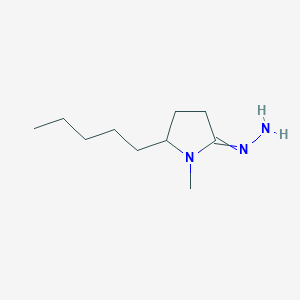
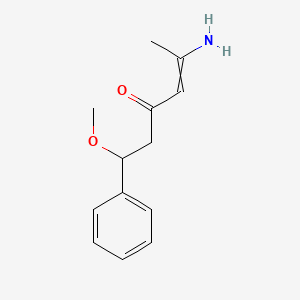
![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)
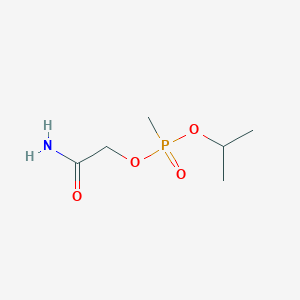
![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)
